molecular formula C5H9N3O2 B8383811 Azidopentanoic acid

Azidopentanoic acid

Cat. No. B8383811
M. Wt: 143.14 g/mol
InChI Key: KGVBQBCGDPLPBU-UHFFFAOYSA-N
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Patent
US04378314

Procedure details

A solution of ethyl 2-azidopentanoate (3.082 g, 18.0 mmol) in a mixture of methanol (10 ml) and water (5 ml) was treated dropwise with 20 ml of 1M sodium hydroxide (20 mmol, 1.1 equiv). After 1.5 h at room temperature, the methanol was evaporated under reduced pressure and the remaining aqueous phase was washed with ether (2×10 ml) and acidified with dilute HCl (3N) at 0° C. The aqueous phase was extracted with dichloromethane (3×25 ml). The combined organic phases were washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent gave an oil which was distilled (bulb to bulb) to give 2.393 g (93%) of a clear liquid: 80°-85° C./0.5 toor (air bath temperature; ir (firm) νmax : 2110 (N3), 1720 cm-1 (C=O); 1Hmr (CDCl3) δ: 3.90 (1H, dd, J= 6, J=7, H-2), 2.0-1.0 (4H, m, H-3, H-4) and 1.00 ppm (3H, distorted t, J=6, H-5); Anal. calcd for C5H9N3O2 : C 41.95, H 6.34, N 29.36; found: C 42.06, H 6.49, N 29.26.
Quantity
3.082 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([CH2:10][CH2:11][CH3:12])[C:5]([O:7]CC)=[O:6])=[N+:2]=[N-:3].[OH-].[Na+]>CO.O>[N:1]([CH:4]([CH2:10][CH2:11][CH3:12])[C:5]([OH:7])=[O:6])=[N+:2]=[N-:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.082 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)CCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated under reduced pressure
WASH
Type
WASH
Details
the remaining aqueous phase was washed with ether (2×10 ml)
CUSTOM
Type
CUSTOM
Details
acidified with dilute HCl (3N) at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×25 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (bulb to bulb)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(=[N+]=[N-])C(C(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.393 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.